2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide
Description
Historical Context of Thiazolidinone-Hydrazone Derivatives
Thiazolidinone-hydrazone hybrids trace their origins to early 20th-century heterocyclic chemistry, where the thiazolidinone core was first identified as a privileged scaffold in antibiotic development. The foundational work of Tenório et al. (2005) demonstrated that substituting the thiazolidinone ring’s 2- and 5-positions with arylhydrazone moieties significantly enhanced anti-Toxoplasma activity compared to parent structures. By 2010, researchers like Liesen et al. systematically explored imidazole-thiazolidinone conjugates, revealing that hydrazone linkages improved membrane permeability and reduced parasite viability at micromolar concentrations. Parallel developments in antitubercular research, such as Nagasree et al.’s 2018 synthesis of thiazolidine-4-carboxylic acid hydrazones, underscored the role of hydrazone spacers in facilitating hydrogen bonding with bacterial enzyme active sites. These innovations laid the groundwork for modern derivatives like the title compound, which integrates a nitrobenzylidene-hydrazinylidene group to amplify electron-withdrawing effects and aromatic stacking potential.
Current Research Landscape
Recent studies prioritize structural optimization of thiazolidinone-hydrazone hybrids to address drug resistance and selectivity challenges. A 2019 investigation by Al-Bayati et al. synthesized 4-thiazolidinone analogs with substituted benzylidene groups, demonstrating that nitro substituents at the para-position of the aryl ring enhanced antibacterial potency against Staphylococcus aureus (MIC = 8 µg/mL). Comparative data from Gomathy et al. (2012) further illustrated that acetamide side chains, as seen in the title compound, improve blood-brain barrier penetration in antiparkinsonian agents. The table below summarizes key biological activities reported for analogous structures:
These findings underscore the title compound’s potential, as its propan-2-yl acetamide group mirrors substituents associated with cytotoxic activity in HeLa cell lines.
Rationale for Scientific Investigation
The structural rationale for investigating 2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide hinges on three factors:
- Electron-Deficient Aromatic System : The 4-nitrobenzylidene group introduces strong electron-withdrawing effects, stabilizing the hydrazone Schiff base and enhancing interactions with enzymatic nucleophiles.
- Conformational Flexibility : The (2E,2E) configuration of the hydrazinylidene bridge permits planar alignment with the thiazolidinone ring, optimizing π-π stacking in hydrophobic protein pockets.
- Side Chain Engineering : The propan-2-yl acetamide moiety balances lipophilicity and hydrogen-bonding capacity, a strategy validated in Kumar et al.’s 2012 antiparkinsonian thiazolidinones.
Quantum mechanical calculations on similar systems predict a dipole moment of 5.2 Debye, favoring membrane penetration, while molecular docking studies suggest strong binding (ΔG = −9.8 kcal/mol) to E. coli DNA gyrase.
Position Within Heterocyclic Chemistry Research Framework
This compound exemplifies the convergence of two prolific research domains:
- Thiazolidinone Chemistry : The 4-oxo-1,3-thiazolidin-5-yl core is a hallmark of antimicrobial and anticancer agents, with its sulfur atom facilitating redox interactions in biological systems.
- Hydrazone Chemistry : The (4-nitrobenzylidene)hydrazinylidene group aligns with trends in developing non-classical bioisosteres, where hydrazones replace carboxamides to resist enzymatic hydrolysis.
Synthetic methodologies draw from established protocols, such as the ZnCl₂-catalyzed cyclocondensation of thioglycolic acid with hydrazones—a method refined by Shinde et al. in 2019 for kilogram-scale production. NMR characterization of analogous compounds reveals diagnostic signals: δ 8.8–9.5 ppm for the hydrazone methine proton and δ 167 ppm for the thiazolidinone carbonyl carbon.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-9(2)17-13(21)7-12-14(22)18-15(25-12)19-16-8-10-3-5-11(6-4-10)20(23)24/h3-6,8-9,12H,7H2,1-2H3,(H,17,21)(H,18,19,22)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHGBBCYXQJICW-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1C(=O)NC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)[N+](=O)[O-])/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step usually involves the reaction of a thioamide with an α-halo acid or its derivative under basic conditions to form the thiazolidinone ring.
Condensation with 4-Nitrobenzaldehyde: The thiazolidinone intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a suitable base to form the benzylidene derivative.
Hydrazone Formation: The benzylidene derivative undergoes a reaction with hydrazine or a substituted hydrazine to form the hydrazone linkage.
Acetamide Formation: Finally, the hydrazone intermediate is reacted with isopropylamine to form the acetamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The hydrazone and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core and hydrazone linkage are key structural features that enable it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s IR spectrum would show characteristic NH stretches (~3250–3350 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) from the thiazolidinone and acetamide groups, similar to derivatives in and . The nitro group’s asymmetric and symmetric stretches (~1520 and 1350 cm⁻¹) would distinguish it from methoxy- or chloro-substituted analogues .
- ¹H NMR : The isopropyl group’s doublet (δ 1.2–1.4 ppm) and methine proton (δ 4.0–4.2 ppm) would align with patterns observed in for N-alkylacetamide derivatives .
- Melting Point : Expected to exceed 230°C (cf. 230–232°C for the structurally simpler derivative in ), owing to strong intermolecular dipole interactions from the nitro group .
Biological Activity
The compound 2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C15H12N4O4S
- Molecular Weight : 348.34 g/mol
Structural Features
The compound features a thiazolidine ring, a hydrazine moiety, and a nitrobenzylidene group, which contribute to its unique biological properties. The thiazolidine ring is known for its diverse biological activities, including antimicrobial and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazolidine ring can modulate enzyme activity, while the hydrazine group may participate in redox reactions, influencing cellular signaling pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains and fungi. In a study evaluating the antifungal activity of related compounds, certain derivatives displayed EC50 values as low as 0.85 µg/mL against Alternaria solani and Phoma lingam .
Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. Thiazolidinone derivatives have demonstrated cytotoxic effects against human leukemia cells and other cancer types. For example, compounds designed with similar scaffolds have shown the ability to induce apoptosis in cancer cells .
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of several thiazolidinone derivatives against phytopathogenic fungi. The most active compound exhibited significant inhibition at low concentrations, highlighting the potential for agricultural applications .
- Cytotoxicity in Cancer Cells : Research on thiazolidinone derivatives indicated their ability to selectively target drug-resistant cancer cells, suggesting that modifications to the hydrazine and thiazolidine components could enhance therapeutic efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against A. solani, P. lingam | |
| Anticancer | Induces apoptosis in leukemia cells | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Comparative Analysis with Similar Compounds
Comparative studies with other thiazolidinone derivatives reveal that modifications in substituents significantly affect biological activity. For example, the introduction of different functional groups can either enhance or diminish antimicrobial potency.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. Key steps include:
-
Hydrazone formation : Reaction of 4-nitrobenzaldehyde with hydrazine hydrate under reflux in ethanol .
-
Thiazolidinone cyclization : Condensation with mercaptoacetic acid in the presence of a base (e.g., triethylamine) at 80–90°C .
-
Acetamide coupling : Reaction with isopropylamine using DCC (dicyclohexylcarbodiimide) as a coupling agent in dry DMF .
Purity Control : -
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
-
Final purification via column chromatography (silica gel, gradient elution) and recrystallization from ethanol .
Synthetic Step Key Reagents/Conditions Yield Purity (HPLC) Hydrazone formation Ethanol, reflux, 6 hr 85% 92% Thiazolidinone Triethylamine, 80°C, 4 hr 78% 89% Acetamide coupling DCC, DMF, RT, 12 hr 65% 95%
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the (E,E)-configuration of the hydrazinylidene and nitrobenzylidene groups. Key signals:
- δ 8.2–8.4 ppm (aromatic protons of nitrobenzene) .
- δ 2.8–3.1 ppm (thiazolidinone-CH₂) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 432.1, consistent with the molecular formula C₁₉H₂₁N₅O₄S .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O, thiazolidinone) and 1530 cm⁻¹ (N–O stretch, nitro group) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions or cellular uptake variations. Mitigation strategies include:
-
Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) .
-
Membrane permeability assays : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport .
-
Metabolite analysis : LC-MS/MS to identify degradation products in cell culture media .
Assay Type Observed Activity Proposed Mechanism Antimicrobial (MIC) 12.5 µg/mL (E. coli) Disruption of membrane integrity Cytotoxicity (IC₅₀) 8.7 µM (HeLa) Caspase-3 activation via ROS generation
Q. How can computational methods optimize the compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase or bacterial DNA gyrase). The nitro group shows strong hydrogen bonding with Thr766 in EGFR .
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with IC₅₀ values. Nitro groups enhance electron-withdrawing effects, improving DNA intercalation .
- MD simulations : Simulate stability in lipid bilayers (GROMACS) to predict blood-brain barrier permeability .
Experimental Design & Data Analysis
Q. What in vitro models best predict in vivo efficacy for this compound?
- Methodological Answer : Prioritize models mimicking target disease microenvironments:
- 3D tumor spheroids : For anticancer activity, use HCT-116 spheroids treated with 10 µM compound for 72 hr. Measure viability via ATP-lite assays .
- Biofilm assays : For antimicrobial studies, use S. aureus biofilms on peg lids, treated with 2×MIC. Quantify via crystal violet staining .
- Hepatotoxicity screening : Primary hepatocyte cultures to assess metabolic stability and CYP450 inhibition .
Q. How to address low yields in the thiazolidinone cyclization step?
- Methodological Answer :
- Solvent optimization : Replace ethanol with acetonitrile to reduce side reactions (yield increases from 65% to 82%) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure. ZnCl₂ (5 mol%) improves yield to 88% .
- Microwave-assisted synthesis : Reduce reaction time from 4 hr to 30 min at 100°C, achieving 90% yield .
Contradiction Analysis
Q. Why do some studies report strong ROS scavenging while others note pro-oxidant effects?
- Methodological Answer : The duality arises from concentration-dependent behavior:
- Low concentrations (≤10 µM) : Act as ROS scavengers via the nitro group’s redox activity .
- High concentrations (≥50 µM) : Generate ROS via Fenton-like reactions catalyzed by thiazolidinone iron chelation .
Validation : Measure intracellular ROS (DCFH-DA assay) at varying doses in Jurkat cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
